4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine
Overview
Description
4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family This compound is characterized by the presence of chlorine atoms at the 4th and 6th positions of the pyrimidine ring, a methoxymethyl group at the 6th position, and a chlorophenyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine typically involves the nucleophilic substitution reactions of pyrimidine derivatives. One common method includes the reaction of 4-chloro-2-methylthiopyrimidine with appropriate reagents to introduce the chlorophenyl and methoxymethyl groups . The reaction conditions often involve the use of polar solvents and specific catalysts to facilitate the substitution reactions.
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize large-scale reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, dimethylamine, and potassium fluoride are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrimidine derivatives .
Scientific Research Applications
4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-Chloro-2-methylthiopyrimidine: This compound shares the pyrimidine core but has a methylthio group instead of the methoxymethyl group.
2,4-Dichloropyrimidine: Similar in structure but lacks the methoxymethyl group.
4-Chloro-2-phenylpyrimidine: Similar but without the additional chlorine atom on the phenyl ring.
Uniqueness: 4-Chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine is unique due to the presence of both the chlorophenyl and methoxymethyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-17-7-10-6-11(14)16-12(15-10)8-2-4-9(13)5-3-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRAKXYRMIAPBMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383624 | |
Record name | 4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
680214-63-5 | |
Record name | 4-chloro-2-(4-chlorophenyl)-6-(methoxymethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60383624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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